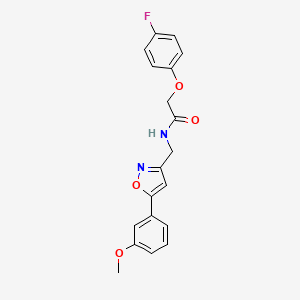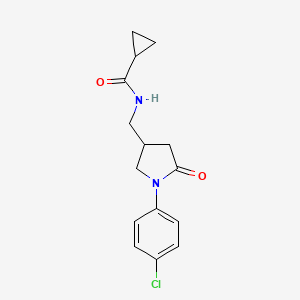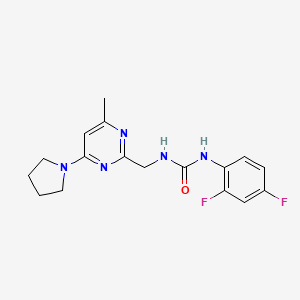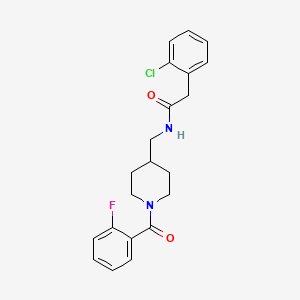![molecular formula C32H33N5O4S B2490720 2-{[2-(2-{[(4-甲氧基苯基)甲基]氨基甲酰基}乙基)-3-氧代-2H,3H-咪唑并[1,2-c]喹啉-5-基]硫代}-N-(3-甲基苯基)丁酰胺 CAS No. 1107519-60-7](/img/structure/B2490720.png)
2-{[2-(2-{[(4-甲氧基苯基)甲基]氨基甲酰基}乙基)-3-氧代-2H,3H-咪唑并[1,2-c]喹啉-5-基]硫代}-N-(3-甲基苯基)丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide is a useful research compound. Its molecular formula is C32H33N5O4S and its molecular weight is 583.71. The purity is usually 95%.
BenchChem offers high-quality 2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成:催化脱硼
- 应用:最近的研究报道了使用自由基方法催化脱硼1°、2°和3°烷基硼酸酯。这种方法实现了形式上的反马氏烯烃加氢甲基化,这是一种以前未知的转化。该序列应用于甲氧基保护的(-)-Δ8-THC和胆固醇。 此外,它在δ-®-柯尼宁和吲哚利啶209B的形式全合成中发挥了作用 .
铃木-宫浦偶联:硼试剂
- 应用:硼试剂,包括频哪醇硼酸酯,对于铃木-宫浦偶联反应至关重要。 它们促进了金属转移,并使芳基、烯基和炔基与各种亲电试剂偶联 .
化学稳定性研究:计算分析
作用机制
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura coupling reactions . This reaction involves the formation of a new carbon-carbon bond through the interaction of an organoboron compound with a halide or pseudo-halide . The exact mode of action of this compound would require further investigation.
Biochemical Pathways
Compounds involved in suzuki–miyaura coupling reactions can influence various biochemical pathways due to the formation of new carbon-carbon bonds
Result of Action
Similar compounds have shown significant biological activity
Action Environment
Environmental factors such as ph, temperature, and presence of other compounds can significantly influence the action of similar compounds
属性
IUPAC Name |
2-[[2-[3-[(4-methoxyphenyl)methylamino]-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O4S/c1-4-27(30(39)34-22-9-7-8-20(2)18-22)42-32-36-25-11-6-5-10-24(25)29-35-26(31(40)37(29)32)16-17-28(38)33-19-21-12-14-23(41-3)15-13-21/h5-15,18,26-27H,4,16-17,19H2,1-3H3,(H,33,38)(H,34,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEBCTCMYQQVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2490640.png)


![1-(4-chlorobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2490645.png)
![N-[4-(4-acetylphenoxy)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2490646.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2490648.png)
![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490649.png)

![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2490656.png)



